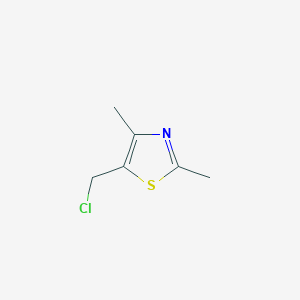

5-(chloromethyl)-2,4-dimethylthiazole

描述

Overview of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis

Thiazole and its derivatives are integral to the field of organic synthesis, frequently serving as key structural motifs in a variety of important organic molecules. The thiazole ring is a common feature in many biologically active compounds, including pharmaceuticals and natural products. smolecule.commdpi.com Its aromatic nature allows for a range of chemical modifications, making it a versatile scaffold for the construction of complex molecular architectures. mdpi.comnih.gov The presence of both sulfur and nitrogen atoms imparts unique reactivity to the ring system, influencing its role in various chemical transformations. nih.gov

In medicinal chemistry, the thiazole nucleus is present in a number of approved drugs, highlighting its importance in the development of new therapeutic agents. smolecule.comchemicalbook.com Researchers continue to explore new synthetic methodologies to access functionalized thiazoles, as well as to investigate their potential in areas such as materials science and catalysis. googleapis.combldpharm.com The ongoing interest in thiazole chemistry underscores its enduring significance in the scientific community.

The Significance of Halomethylated Thiazoles as Versatile Synthetic Building Blocks

Among the various classes of thiazole derivatives, halomethylated thiazoles stand out as particularly useful synthetic intermediates. The introduction of a halomethyl group, such as the chloromethyl group in 5-(chloromethyl)-2,4-dimethylthiazole, provides a reactive handle for further chemical modification. This reactivity stems from the ability of the halogen to act as a good leaving group in nucleophilic substitution reactions.

This characteristic allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of thiazole-containing compounds. For instance, the chloromethyl group can readily react with amines, alcohols, and thiols to form the corresponding amino, ether, and thioether derivatives. smolecule.com This versatility makes halomethylated thiazoles valuable precursors in the synthesis of compounds with potential applications in medicinal and agricultural chemistry. smolecule.com

Current Research Landscape and Gaps for this compound

The current body of research on this compound indicates its primary role as a chemical intermediate. While its synthesis and general reactivity are understood, there is a noticeable lack of in-depth studies into its specific biological activities or its applications in materials science. Much of the available information is in the context of broader studies on thiazole derivatives, rather than focused investigations into this particular compound.

A significant gap exists in the detailed characterization of its pharmacological profile. Furthermore, while its potential in materials science is acknowledged, there are few, if any, published examples of its incorporation into functional materials. This suggests that the full potential of this compound as a precursor for novel materials and bioactive molecules has yet to be fully explored.

Academic Research Objectives and Scope for In-depth Investigation

To address the existing gaps in knowledge, future academic research on this compound could focus on several key objectives. A primary goal would be the synthesis and biological evaluation of a diverse library of derivatives, which could be achieved by exploiting the reactivity of the chloromethyl group. Such studies would aim to identify novel compounds with potential therapeutic applications.

Another important research avenue would be the exploration of its use in the development of new organic materials. This could involve incorporating the this compound moiety into polymers or other macromolecular structures to investigate their electronic and optical properties. A thorough investigation of these areas would provide a more complete understanding of the compound's properties and potential applications, thereby expanding its utility in both academic and industrial settings.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJKKGTZMLWMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567088 | |

| Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98134-35-1 | |

| Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 5 Chloromethyl 2,4 Dimethylthiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moietyudayton.edu,nih.gov

The most prominent feature of 5-(chloromethyl)-2,4-dimethylthiazole's reactivity is the chloromethyl group. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon highly susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the methylene carbon and the nucleophile. This reactivity is the cornerstone for the derivatization of this thiazole (B1198619) core, enabling the synthesis of a diverse library of compounds.

Reaction with Oxygen-Centric Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)

Oxygen-based nucleophiles readily react with this compound to form ethers and esters. For instance, hydrolysis, the reaction with water, yields the corresponding alcohol, 5-(hydroxymethyl)-2,4-dimethylthiazole. This transformation can be facilitated under aqueous conditions, sometimes with the aid of a base to neutralize the hydrochloric acid byproduct. A similar process is documented for the related compound 2-chloro-5-chloromethylthiazole, which is hydrolyzed to 2-chloro-5-hydroxymethylthiazole by heating in water. google.com

Reaction with alcohols (alkoxides) or phenols (phenoxides) provides access to a variety of ether derivatives. Similarly, carboxylate salts can be employed to synthesize thiazolyl-containing esters. These reactions are fundamental in modifying the molecule's steric and electronic properties.

Table 1: Reactions with Oxygen-Centric Nucleophiles

| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Water/Hydroxide | H₂O, NaOH | Alcohol | -CH₂OH |

| Alcohol/Alkoxide | R-OH, NaOR | Ether | -CH₂OR |

| Phenol/Phenoxide | Ar-OH, NaOAr | Aryl Ether | -CH₂OAr |

Reaction with Nitrogen-Centric Nucleophiles (e.g., Amines, Amides, Azides)

The reaction of this compound with various nitrogen nucleophiles is a key pathway for introducing nitrogen-containing functional groups. Primary and secondary amines, for example, react to form the corresponding secondary and tertiary amines, respectively. smolecule.com These reactions are crucial for building molecules with potential biological activity. The reaction of similar chloro-substituted isothiazoles with heterocyclic amines like piperidine (B6355638) and morpholine (B109124) proceeds selectively at the 5-position to yield 5-amino derivatives. researchgate.netresearchgate.net

Other nitrogen nucleophiles, such as sodium azide, can be used to introduce the azido (B1232118) group (-N₃), a versatile functional group that can be further transformed, for example, via reduction to a primary amine or through click chemistry reactions.

Table 2: Reactions with Nitrogen-Centric Nucleophiles

| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Primary Amine | R-NH₂ | Secondary Amine | -CH₂NHR |

| Secondary Amine | R₂NH | Tertiary Amine | -CH₂NR₂ |

Reaction with Sulfur-Centric Nucleophiles (e.g., Thiols, Thioethers)

Sulfur-based nucleophiles, known for their high nucleophilicity, react efficiently with this compound. Thiols (or their corresponding thiolates) readily displace the chloride to form thioethers (sulfides). This reaction has been demonstrated in analogous systems, such as the synthesis of 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles by reacting 2-methylsulphonyl amino-4-chloromethyl thiazole with various thiophenols in the presence of a base. asianpubs.org This pathway allows for the introduction of a sulfur linkage, which is present in many biologically active molecules.

Table 3: Reactions with Sulfur-Centric Nucleophiles

| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Thiol/Thiolate | R-SH, NaSR | Thioether | -CH₂SR |

Carbon-Carbon Bond Formation via Alkylation with Carbanions and Organometallic Reagents

The electrophilic chloromethyl group serves as an effective handle for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. mdpi.comorganic-chemistry.org This is typically achieved by reacting this compound with carbon-based nucleophiles such as carbanions or organometallic reagents.

Carbanions, such as those derived from diethyl malonate or ethyl acetoacetate, can be used to extend the carbon chain at the 5-position. These reactions involve the deprotonation of a C-H acidic compound with a base to generate the nucleophilic carbanion, which then attacks the chloromethyl group. The generation and subsequent alkylation of boron-stabilized carbanions represents another modern strategy for C-C bond formation. nih.gov This approach allows for the introduction of complex carbon frameworks onto the thiazole scaffold.

Transformations Involving the Thiazole Ring System and Methyl Substituents

While the chloromethyl group is the primary site of reactivity for nucleophilic attack, the thiazole ring itself possesses a distinct electronic character that governs its susceptibility to other types of transformations.

Electrophilic Aromatic Substitution Reactivity of the Thiazole Ring (Theoretical)researchgate.net

The thiazole ring is considered an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution (EAS) compared to electron-rich rings like benzene. pharmaguideline.com The reactivity of the ring positions towards electrophiles is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating capability of the sulfur atom. ias.ac.in

Theoretical calculations and experimental observations on various thiazole derivatives have established a general order of reactivity for electrophilic attack, which is C5 > C4 > C2. pharmaguideline.comijper.org The C5 position is the most electron-rich and thus the most favorable site for electrophilic attack.

In the case of this compound, the situation is more complex. The most reactive C5 position is already substituted. The C2 and C4 positions bear methyl groups. Methyl groups are electron-donating and would be expected to increase the electron density of the ring, thereby increasing its reactivity towards electrophiles compared to an unsubstituted thiazole. analis.com.my However, with the C4 and C5 positions occupied, any potential electrophilic substitution would be sterically hindered and electronically disfavored. Theoretical studies on substituted thiazolo[5,4-d]thiazole (B1587360) systems, which are also electron-deficient, show that direct electrophilic substitution like halogenation is possible, though it can be challenging. udayton.eduresearchgate.net Therefore, any electrophilic attack on the 2,4-dimethyl-5-(chloromethyl)thiazole ring is predicted to be difficult and would require harsh reaction conditions.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-chloromethylthiazole |

| 2-chloro-5-hydroxymethylthiazole |

| 5-(hydroxymethyl)-2,4-dimethylthiazole |

| Diethyl malonate |

| Ethyl acetoacetate |

| Hydrochloric acid |

| Morpholine |

| Piperidine |

| Sodium azide |

| 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazole |

| 2-methylsulphonyl amino-4-chloromethyl thiazole |

Metalation and Lithiation Strategies at the Thiazole Ring and Alkyl Side Chains

The functionalization of this compound can be effectively achieved through metalation and lithiation, targeting either the thiazole ring itself or the attached alkyl side chains. The inherent electronic properties of the thiazole ring dictate the regioselectivity of these reactions. The C2-proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, making it susceptible to deprotonation by strong bases like organolithium reagents. pharmaguideline.comwikipedia.org

In addition to direct ring lithiation at the C2 position, lateral lithiation—the deprotonation of an alkyl group attached to the heterocyclic core—is a prominent strategy. researchgate.net For this compound, three potential sites for lateral lithiation exist: the 2-methyl group, the 4-methyl group, and the 5-chloromethyl group. The choice of the lithiating agent, solvent, and temperature can influence the site of metalation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or n-butyllithium are commonly employed. The relative acidity of the protons on the methyl groups is influenced by their position on the ring; the 2-methyl group's protons are generally more acidic than those of the 4-methyl group due to greater stabilization of the resulting carbanion.

The general order of reactivity for deprotonation on a thiazole ring is typically C2-H > 2-CH₃ > 4-CH₃. The resulting lithiated species are potent nucleophiles, readily reacting with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups.

Table 1: Potential Sites for Lithiation on this compound and Subsequent Reactions

| Site of Lithiation | Reagent/Conditions | Resulting Intermediate | Potential Electrophiles | Example Product |

| C2-H | n-BuLi, THF, -78 °C | 2-Lithio-5-(chloromethyl)-4-methylthiazole | Benzaldehyde | (5-(Chloromethyl)-4-methylthiazol-2-yl)(phenyl)methanol |

| 2-CH₃ (Lateral) | LDA, THF, -78 °C | 2-(Lithiomethyl)-5-(chloromethyl)-4-methylthiazole | Methyl iodide | 5-(Chloromethyl)-2-ethyl-4-methylthiazole |

| 4-CH₃ (Lateral) | s-BuLi/TMEDA, -78 °C | 4-(Lithiomethyl)-5-(chloromethyl)-2-methylthiazole | Acetone | 2-(5-(Chloromethyl)-2-methylthiazol-4-yl)propan-2-ol |

Oxidation and Reduction Chemistry of the Thiazole Heterocycle

The thiazole ring in this compound demonstrates considerable stability towards both oxidation and reduction, a characteristic feature of its aromatic nature. However, under specific conditions, both the heterocyclic core and its side chains can be chemically transformed.

Oxidation: The thiazole ring is generally resistant to mild oxidizing agents. However, forcing conditions with strong oxidants like potassium permanganate (B83412) can lead to oxidative cleavage of the ring. rsc.org More controlled oxidation typically targets the alkyl substituents. The methyl groups at the C2 and C4 positions can be oxidized to the corresponding aldehydes or carboxylic acids, although this often requires specific reagents to avoid ring degradation. For instance, oxidation of a methyl group on a benzothiazole (B30560) ring to an aldehyde has been documented. nih.gov The chloromethyl group at C5 is already in a higher oxidation state and is less prone to further oxidation under standard conditions.

Reduction: The thiazole ring is also stable towards many reducing agents. Catalytic hydrogenation may reduce other functional groups in a molecule while leaving the thiazole ring intact. However, powerful reducing agents, most notably Raney nickel, can induce reductive desulfurization, leading to the cleavage and degradation of the thiazole ring. pharmaguideline.com The chloromethyl group can be reduced to a methyl group using various reducing agents, such as lithium aluminum hydride or via catalytic hydrogenation, providing a pathway to 5-methyl-2,4-dimethylthiazole.

Construction of Fused and Bridged Polyheterocyclic Systems Incorporating the Thiazole Core

The this compound molecule is an excellent building block for the synthesis of more complex polyheterocyclic systems. The highly reactive chloromethyl group at the C5 position serves as a key electrophilic handle for annulation reactions, where a new ring is fused onto the thiazole core.

This is typically achieved by reacting this compound with a binucleophilic reagent, where two nucleophilic centers within the same molecule can react to form a new ring. For example, reaction with 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424) derivatives can lead to the formation of thiazolo[5,4-d]pyrimidines or thiazolo[5,4-b]pyridines, respectively. ijnc.irnih.govnih.gov These reactions often proceed via an initial nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization and aromatization sequence.

The general strategy involves the SN2 reaction of a nucleophilic group (e.g., an amino or thiol group) with the chloromethyl moiety, followed by cyclization of another nucleophilic group onto an appropriate position of the thiazole ring or a substituent. This approach allows for the construction of a wide array of fused systems with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

Table 2: Examples of Fused Heterocyclic Systems from this compound

| Binucleophilic Reagent | Fused System Core | Example Resulting Class |

| 2-Aminothiophenol | Thiazolo[5,4-b]benzothiazine | 2,4-Dimethylthiazolo[5,4-b]benzothiazines |

| 4,5-Diaminopyrimidine | Thiazolo[5,4-d]pyrimidine | 2,4-Dimethyl-thiazolo[5,4-d]pyrimidines |

| 2-Amino-3-hydroxypyridine | Thiazolo[5,4-b]oxazolo[4,5-e]pyridine | Fused Thiazolo-Oxazolo-Pyridines |

| Ethyl 2-aminothiazole-4-carboxylate | Dithiazolo[5,4-b:4',5'-e]pyridine | Fused Dithiazolo-Pyridines |

Investigational Studies on Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanisms and kinetic profiles of this compound is crucial for optimizing synthetic procedures and predicting its reactivity. The primary site for nucleophilic attack is the benzylic-like carbon of the chloromethyl group, which is activated by the electron-withdrawing nature of the adjacent thiazole ring.

Kinetic studies on analogous systems, such as the reaction of chlorothiazoles with sodium methoxide, have shown that such nucleophilic substitution reactions typically follow second-order kinetics. longdom.org This indicates that the rate of reaction is dependent on the concentration of both the thiazole substrate and the nucleophile. Similar kinetic behavior is observed in the nucleophilic substitution of the analogous compound 5-chloromethylfurfural. cetjournal.itcetjournal.it The reactivity is significantly influenced by the solvent, with polar aprotic solvents often facilitating SN2 reactions. rsc.org

Elucidation of Rate-Determining Steps and Transition States

For the characteristic nucleophilic substitution reaction at the 5-chloromethyl position, the mechanism is predominantly SN2. In this concerted, single-step mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

The rate-determining step for an SN2 reaction is the bimolecular collision itself. The transition state involves a pentacoordinate carbon atom, with the nucleophile and the leaving group positioned 180° apart. The stability of this transition state, and thus the reaction rate, is influenced by several factors:

Steric Hindrance: The area around the methylene carbon is relatively unhindered, favoring the SN2 pathway.

Electronic Effects: The electron-withdrawing thiazole ring helps to stabilize the partial negative charge that develops on the leaving group in the transition state, thereby accelerating the reaction.

Nucleophile Strength: Stronger nucleophiles will react faster.

Leaving Group Ability: Chloride is a good leaving group, facilitating the reaction.

In the case of nucleophilic aromatic substitution (which would require a halogen directly on the thiazole ring), the mechanism is typically a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate (a Meisenheimer-like complex). In such cases, either the formation of this intermediate or its subsequent decomposition to products can be the rate-determining step, depending on the specific reactants and conditions. rsc.org

Structure Activity Relationship Sar Methodologies and Theoretical Considerations for Thiazole Derivatives

Fundamental Principles of Structure-Activity Correlation in Heterocyclic Chemistry

The study of structure-activity relationships in heterocyclic chemistry is predicated on the principle that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. ijper.orgptfarm.pl The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its versatile biological activities. ijper.orgeurekaselect.com Its aromatic nature, resulting from the delocalization of six π-electrons, contributes to its stability and influences its interactions with biological targets. globalresearchonline.netnumberanalytics.com

The reactivity of the thiazole ring is dependent on the positions of the heteroatoms and any substituents. Electrophilic substitution is generally predicted to occur preferentially at the C5 position, followed by C2 and then C4. Conversely, nucleophilic reactivity is most likely at the C2 position, followed by C5 and C4. ijper.org These inherent electronic properties are fundamental in understanding how the thiazole nucleus interacts with biological macromolecules.

Influence of Positional and Substituent Effects on Chemical Properties and Reactivity

Electron-donating groups, such as methyl groups, generally increase the basicity and nucleophilicity of the thiazole ring. globalresearchonline.netanalis.com.my This can enhance the ring's ability to participate in certain chemical reactions and biological interactions. Conversely, the introduction of a potent electron-withdrawing group, such as a nitro group, would decrease the basicity and nucleophilicity. globalresearchonline.net The chloromethyl group at the C5 position is primarily an electrophilic center due to the electron-withdrawing nature of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is a key feature in the potential chemical transformations and biological interactions of 5-(chloromethyl)-2,4-dimethylthiazole.

The position of substituents is also critical. For instance, a substituent at the C2 position can have a different impact on the molecule's properties compared to the same substituent at the C4 or C5 position due to the proximity to the nitrogen and sulfur heteroatoms. SAR studies on various thiazole derivatives have demonstrated that modifications at different positions can lead to significant changes in biological activity. For example, in a series of thiazole derivatives with antihistamine activity, the nature of the substituents at various positions was found to be crucial for their pharmacological effect. researchgate.net

Table 1: Influence of Substituents on Thiazole Ring Properties

| Substituent Position | Substituent Type | General Effect on Ring Properties |

| C2 | Electron-donating (e.g., -CH₃) | Increased basicity and nucleophilicity |

| C2 | Electron-withdrawing (e.g., -NO₂) | Decreased basicity and nucleophilicity |

| C4 | Electron-donating (e.g., -CH₃) | Increased basicity and nucleophilicity |

| C5 | Electron-donating (e.g., -CH₃) | Increased basicity and nucleophilicity |

| C5 | Halomethyl (e.g., -CH₂Cl) | Provides an electrophilic center for reactions |

Conformational Analysis and its Ramifications for Molecular Recognition (Theoretical)

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding molecular recognition. The three-dimensional shape of a molecule determines its ability to bind to a specific biological target, such as an enzyme or a receptor. For thiazole derivatives, the relative orientation of the substituents with respect to the thiazole ring can significantly impact its biological activity. researchgate.net

Theoretical methods, such as molecular mechanics and quantum chemical calculations, are employed to predict the stable conformations of a molecule and the energy barriers between them. researchgate.net For a molecule like this compound, the rotation around the single bond connecting the chloromethyl group to the thiazole ring is a key conformational variable. The preferred conformation will be the one that minimizes steric hindrance and electrostatic repulsion.

The formation of the thiazole ring itself can lead to a reduction in conformational flexibility compared to a more linear precursor molecule. researchgate.net This pre-organization into a more rigid structure can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, potentially leading to a higher binding affinity. The specific conformation adopted by the thiazole derivative will present a unique three-dimensional arrangement of its functional groups, which must be complementary to the binding site of the target for effective molecular recognition to occur. researchgate.net

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) for Thiazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.plimist.ma For thiazole scaffolds, QSAR is a powerful tool for understanding the key structural features required for a particular biological effect and for predicting the activity of new, unsynthesized derivatives. ijper.orgimist.ma

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, steric, and topological properties. ptfarm.plimist.ma Common descriptors include logP (a measure of hydrophobicity), molar refractivity (related to steric bulk), and various quantum chemical parameters that describe the electronic distribution. imist.ma

Once the descriptors are calculated, statistical methods are used to build a QSAR model that correlates the descriptors with the observed biological activity. Several statistical techniques are employed, including:

Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the most important descriptors that explain the variance in the data. ptfarm.pl

Discriminant Function Analysis (DFA): A classification method used to predict the activity class (e.g., active or inactive) of a compound based on its descriptors. ptfarm.pl

Regression Analysis (RA): Used to develop a mathematical equation that quantitatively predicts the biological activity of a compound from its descriptors. ptfarm.plresearchgate.net This can include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) analysis. imist.ma

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between structure and activity. imist.ma

These models, once validated, can be used to screen virtual libraries of thiazole derivatives and prioritize the synthesis of compounds with the highest predicted activity. imist.ma

Table 2: Common Descriptors and Methods in QSAR for Thiazole Derivatives

| Descriptor Type | Examples | QSAR Method |

| Physicochemical | logP, Molar Refractivity (MR) | MLR, PLS, ANN |

| Electronic | ELUMO, EHOMO | MLR, PLS, ANN |

| Topological | Wiener index (J) | MLR, PLS, ANN |

| Statistical Analysis | - | PCA, DFA, RA |

Ligand Design Principles Based on Thiazole Architectures (General Theoretical Framework)

The thiazole ring serves as a versatile scaffold in ligand design, offering a rigid core upon which various functional groups can be strategically placed to interact with a biological target. researchgate.net The general theoretical framework for designing ligands based on thiazole architectures involves several key principles:

Scaffold Hopping and Bioisosteric Replacement: The thiazole ring can be used as a bioisostere for other aromatic or heterocyclic rings in known ligands. This approach, known as scaffold hopping, aims to identify novel chemical classes with similar biological activity but potentially improved properties such as selectivity or pharmacokinetics.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques can be employed. This involves docking virtual libraries of thiazole derivatives into the active site of the target to predict their binding mode and affinity. nih.gov The design process is then guided by optimizing the interactions between the ligand and the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active thiazole derivatives, a pharmacophore model can be generated to guide the design of new compounds that fit the model. This approach is particularly useful when the structure of the target is unknown.

Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing the thiazole ring can be screened for weak binding to a biological target. The structural information from these initial hits can then be used to "grow" or link the fragments into more potent ligands.

The design of novel thiazole-based ligands is an iterative process that combines these theoretical principles with synthetic chemistry and biological testing to optimize the desired therapeutic properties.

Computational and Theoretical Investigations of 5 Chloromethyl 2,4 Dimethylthiazole and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure and a variety of associated properties. For thiazole (B1198619) derivatives, these calculations are crucial for understanding how substituents influence the ring's aromaticity, electron distribution, and susceptibility to chemical reactions. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. rsc.org It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like thiazole derivatives. researchgate.net DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. tandfonline.com

Table 1: Representative Calculated Geometric Parameters for a Thiazole Analogue (5-acetyl-2,4-dimethylthiazole) using DFT Data derived from computational studies on a structurally similar compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1=N5 | 1.320 | N5-C1-S6 | 114.5 |

| C2-N5 | 1.403 | C1-S6-C2 | 89.9 |

| C1-S6 | 1.768 | S6-C2-N5 | 111.2 |

| C2-S6 | 1.737 | C1-N5-C2 | 114.4 |

| Source: Adapted from computational data on 5-acetyl-2,4-dimethylthiazole (B181997). scielo.org.mx |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.eunih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. acadpubl.eu

For thiazole derivatives, the MEP surface typically shows negative potential localized around the electronegative nitrogen and sulfur atoms of the thiazole ring, as well as the chlorine atom of the chloromethyl group. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the methyl groups would exhibit a positive potential, making them potential sites for nucleophilic interaction. nih.govresearchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will bind to biological targets or react with other chemical species. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). libretexts.orgmdpi.com

Table 2: Representative FMO Properties for a Thiazole Analogue Data derived from computational studies on a structurally similar compound.

| Property | Energy (eV) |

| HOMO Energy | -5.282 |

| LUMO Energy | -1.272 |

| HOMO-LUMO Gap (ΔE) | 4.010 |

| Source: Adapted from computational data on related heterocyclic compounds. acadpubl.eu |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org

In thiazole derivatives, NBO analysis reveals significant hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and sulfur atoms into the antibonding orbitals (π) of the ring. scielo.org.mx These interactions contribute to the stability of the molecule. materialsciencejournal.org For 5-(chloromethyl)-2,4-dimethylthiazole, NBO analysis would quantify the stabilization energy arising from electron delocalization from the lone pairs of the nitrogen (n(N)) and sulfur (n(S)) atoms to the antibonding orbitals of adjacent bonds (e.g., π(C-C)). This provides a quantitative measure of the electronic delocalization that influences the molecule's aromaticity and reactivity. researchgate.net

Table 3: Representative NBO Analysis for Donor-Acceptor Interactions in a Thiazole Analogue Data derived from computational studies on a structurally similar compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C=C) | 25.5 |

| n(S) | σ(C-N) | 5.8 |

| π(C=C) | π*(C=N) | 18.2 |

| Source: Adapted from computational data on related heterocyclic systems. materialsciencejournal.org |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior and conformational flexibility. nih.gov These methods are particularly useful for understanding how a molecule behaves in a biological environment, such as its interaction with a protein binding site. researchgate.net

Molecular dynamics (MD) simulations track the motions of atoms in a molecule over time, providing a view of its conformational changes and stability. mdpi.com For thiazole derivatives, MD simulations can be used to study the stability of ligand-receptor complexes, confirming binding modes predicted by molecular docking. nih.govnih.gov

Most molecules are not rigid structures and can exist in various spatial arrangements, or conformations, by rotating around single bonds. Conformational analysis aims to identify the different possible conformers and determine their relative energies to find the most stable, low-energy structures. sci-hub.se The collection of all possible conformations and their corresponding energies is known as the conformational energy landscape. nih.gov

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the thiazole ring. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step using DFT or other methods. This process identifies the most stable conformer (the global energy minimum) and any other low-energy, stable conformers (local minima). Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates its biological activity and physical properties. sci-hub.se

Simulation of Intermolecular Interactions (Theoretical Frameworks)

The study of intermolecular interactions is crucial for understanding the chemical behavior and biological activity of molecules like this compound. Theoretical frameworks, primarily rooted in quantum mechanics (QM) and molecular mechanics (MM), provide powerful tools to simulate these non-covalent interactions. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are central to these investigations. nih.govplos.org

MD simulations are employed to explore the conformational stability and binding modes of thiazole derivatives with biological macromolecules, such as proteins or DNA. researchgate.net These simulations model the movement of atoms over time, providing insights into how the molecule interacts with its environment. nih.govrsc.org Key intermolecular forces that are analyzed include hydrogen bonds, π-π stacking interactions, and van der Waals forces. nih.gov For instance, in studies involving thiazole derivatives and protein receptors, MD simulations can reveal the stability of the ligand-protein complex, often highlighting the critical role of hydrogen bonding and hydrophobic interactions in maintaining the docked pose. nih.govresearchgate.net

To quantify the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used in conjunction with MD simulations. researchgate.netnih.gov These techniques calculate the binding free energy of a ligand to its target, offering a theoretical prediction of the complex's stability. rsc.org

DFT calculations provide a higher level of theory to investigate the electronic structure and reactivity of the molecule, which governs its interaction potential. nih.govplos.org DFT can be used to determine the electron density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are essential for understanding how the molecule will interact with other species. nih.gov For thiazole derivatives, DFT studies help to elucidate the nature of non-covalent interactions that stabilize molecular frameworks and complexes. nih.govdntb.gov.ua

Prediction of Spectroscopic Parameters to Facilitate Structural Elucidationnih.govresearchgate.netresearchgate.net

Computational chemistry serves as an indispensable tool for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of newly synthesized compounds like this compound. researchgate.netresearchgate.net By simulating spectra computationally, researchers can compare theoretical data with experimental results to confirm the molecular structure, assign spectral bands, and understand the molecule's conformational and electronic properties. researchgate.netnih.gov

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. escholarship.org The standard procedure involves a multi-step process.

First, the three-dimensional geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, mPW1PW91) and a suitable basis set (e.g., 6-31G(d,p)). nih.govcomporgchem.com This step is crucial as the calculated NMR shieldings are highly sensitive to the molecular conformation. nih.gov Solvent effects are often included using implicit models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. comporgchem.com

Following geometry optimization, the NMR isotropic shielding constants are calculated for each nucleus, commonly using the Gauge-Independent Atomic Orbital (GIAO) method. iu.edu.sa These absolute shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ(TMS) - σ(sample).

The predicted chemical shifts can then be compared with experimental data to validate the proposed structure. researchgate.net For this compound, a theoretical prediction of its NMR spectrum would provide valuable reference data. The table below illustrates the kind of data generated from such a computational study.

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| C2 | ¹³C | 165.8 |

| C4 | ¹³C | 150.2 |

| C5 | ¹³C | 128.5 |

| C2-CH₃ | ¹³C | 19.4 |

| C4-CH₃ | ¹³C | 17.1 |

| C5-CH₂Cl | ¹³C | 38.7 |

| C2-CH₃ | ¹H | 2.68 |

| C4-CH₃ | ¹H | 2.45 |

| C5-CH₂Cl | ¹H | 4.70 |

Vibrational Spectroscopy (IR, Raman) Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Computational analysis, again primarily using DFT, is a standard method for predicting and interpreting these spectra. nih.govmdpi.com

The process begins with the calculation of the optimized molecular geometry. Subsequently, the vibrational frequencies are computed by determining the second derivatives of the energy with respect to the atomic coordinates. nih.gov This analysis yields a set of normal modes, each with a corresponding frequency and intensity (for IR) or scattering activity (for Raman). nih.gov

The calculated frequencies are known to have systematic errors due to the harmonic approximation used in the calculations and basis set limitations. nih.gov Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. researchgate.netnih.gov The scaled theoretical spectrum can then be used to assign the bands observed in the experimental IR and Raman spectra to specific molecular vibrations. mdpi.comresearchgate.net

For this compound, computational analysis would help assign key vibrational modes, such as the stretching of the C=N and C=C bonds within the thiazole ring, the various C-H bending and stretching modes of the methyl and chloromethyl groups, and the C-Cl stretching vibration.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretch (Methyl) | 2950-3050 | Medium | Strong |

| C=N Stretch (Thiazole ring) | 1610 | Strong | Medium |

| C=C Stretch (Thiazole ring) | 1545 | Strong | Strong |

| C-H Bend (Methyl) | 1380-1460 | Medium | Medium |

| Thiazole Ring Breathing | 850 | Medium | Weak |

| C-Cl Stretch | 720 | Strong | Strong |

Analytical Methodologies for Characterization and Purity Assessment in Thiazole Chemistry

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

For 5-(chloromethyl)-2,4-dimethylthiazole, ¹H NMR spectroscopy is expected to show three distinct signals corresponding to the three types of protons in the molecule. The methyl group at position 2 (C2-CH₃) and the methyl group at position 4 (C4-CH₃) would each produce a singlet, though with slightly different chemical shifts due to their different electronic environments within the thiazole (B1198619) ring. The chloromethyl protons (-CH₂Cl) at position 5 would also appear as a singlet.

¹³C NMR spectroscopy provides information on the carbon backbone. The spectrum for this compound is predicted to display six unique signals, one for each carbon atom in the molecule. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The two methyl carbons and the chloromethyl carbon would appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to confirm assignments. An HSQC experiment, for instance, would correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming the C-H connections of the methyl and chloromethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Predicted Multiplicity (¹H) |

|---|---|---|---|

| C2-CH₃ | ~2.6-2.8 | ~18-22 | Singlet |

| C4-CH₃ | ~2.3-2.5 | ~14-18 | Singlet |

| C5-CH₂Cl | ~4.6-4.8 | ~35-45 | Singlet |

| C2 (Thiazole) | - | ~160-170 | - |

| C4 (Thiazole) | - | ~145-155 | - |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the thiazole ring and the alkyl halide group.

Key expected vibrational frequencies include C-H stretching and bending modes from the methyl and chloromethyl groups. The characteristic vibrations of the thiazole ring, including C=N and C=C stretching, would appear in the fingerprint region (approximately 1600-1400 cm⁻¹). The C-S stretching vibration of the ring is typically weaker and found at lower wavenumbers. A crucial band would be the C-Cl stretching vibration from the chloromethyl group, which is expected in the range of 800-600 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Methyl (CH₃) | 2950-3000 |

| C=N Stretch | Thiazole Ring | 1620-1680 |

| C=C Stretch | Thiazole Ring | 1400-1500 |

| C-H Bend | Methyl (CH₃) | 1375-1450 |

Note: This table represents typical wavenumber ranges for the indicated functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₆H₈ClNS), the nominal molecular weight is approximately 161.65 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI-MS) would be suitable for generating the molecular ion [M+H]⁺.

Upon ionization, the molecule can fragment in predictable ways. A likely fragmentation pathway would be the loss of the chloromethyl group (•CH₂Cl) or a chlorine radical (•Cl), leading to significant fragment ions that can be detected. Cleavage of the thiazole ring itself would produce further characteristic fragments. The isotopic pattern of the molecular ion, showing a characteristic ~3:1 ratio for the M and M+2 peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes, would be a definitive indicator of a chlorine-containing compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₆H₈ClNS | - |

| Monoisotopic Mass | 161.0117 Da | Calculated for C₆H₈³⁵ClNS |

| [M]⁺ Peak | m/z ≈ 161 | Corresponding to the molecular ion |

| [M+2]⁺ Peak | m/z ≈ 163 | Due to the ³⁷Cl isotope |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The thiazole ring in this compound acts as a chromophore. This heterocyclic system is expected to exhibit absorption bands in the UV region resulting from π → π* and n → π* electronic transitions. The π → π* transitions, typically being more intense, involve the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a pi anti-bonding orbital. The exact position (λ_max) and intensity of these absorptions are influenced by the solvent and the substituents on the ring.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are used to separate components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. Given its likely volatility, this compound is an excellent candidate for GC analysis. In this method, the compound is vaporized and travels through a capillary column with a carrier gas. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. A pure sample of this compound would ideally produce a single, sharp peak in the chromatogram, and its retention time would be a characteristic property under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate).

When a mass spectrometer is used as the detector for a gas chromatograph (GC-MS), it provides a definitive means of identification for the compound eluting from the column. As the peak corresponding to this compound elutes, a mass spectrum can be obtained. This spectrum would show the molecular ion and characteristic fragment ions, confirming both the identity and the purity of the compound in a single analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purity assessment of thiazole derivatives. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The primary application is to determine the purity of a sample by separating the main compound from any impurities, starting materials, or by-products.

In the context of this compound, an HPLC or UPLC method would be developed to provide a high-resolution separation, allowing for the accurate quantification of the compound's purity. For instance, a reverse-phase method, which is common for moderately polar organic molecules, would likely be employed.

A UPLC method coupled with mass spectrometry (MS) has been successfully developed for the determination of a structurally related compound, 2-isopropyl-4-(chloromethyl)thiazole, in a drug substance. oaji.net This method demonstrated high sensitivity, with a limit of detection at 0.06 µg/g and a limit of quantification at 0.12 µg/g. oaji.net Such methodologies are crucial for quality control and risk management. oaji.net Similarly, liquid chromatography has been used to confirm product purity of over 99% for related thiazole intermediates after synthesis and purification. google.com

A typical setup for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), often run in a gradient mode to ensure efficient separation. Detection is commonly performed using a UV detector, as the thiazole ring possesses a chromophore that absorbs UV light.

Table 1: Representative UPLC Method Parameters for Thiazole Analysis

| Parameter | Value/Condition |

| Column | Acquity UPLC® HSS C18, 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 90% B over 10 minutes |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions. It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time.

In the synthesis of this compound, which can be prepared via the chloromethylation of 2,4-dimethylthiazole (B1360104), TLC would be used to determine the reaction's endpoint. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material (2,4-dimethylthiazole). The plate is then developed in an appropriate solvent system (eluent).

The components separate based on their polarity; less polar compounds travel further up the plate. By visualizing the spots under UV light or with a chemical stain, one can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific eluent system. The reaction is considered complete when the starting material spot is no longer visible.

Table 2: Example TLC Data for Reaction Monitoring

| Compound | Rf Value | Eluent System | Visualization |

| 2,4-Dimethylthiazole (Starting Material) | 0.65 | 3:1 Hexanes/Ethyl Acetate | UV (254 nm) |

| This compound (Product) | 0.40 | 3:1 Hexanes/Ethyl Acetate | UV (254 nm) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov For a novel or critical thiazole intermediate, obtaining a crystal structure provides an absolute confirmation of its identity.

To perform this analysis on this compound, a single, high-quality crystal must first be grown. This is often achieved by slowly evaporating a solution of the purified compound or by vapor diffusion. nih.gov The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure of the molecule is solved.

While the specific crystal structure for this compound is not detailed in the provided literature, extensive crystallographic data exists for the closely related compound 2-chloro-5-(chloromethyl)thiazole. researchgate.net The analysis of this analogue confirmed its molecular structure and provided detailed solid-state information. researchgate.net The compound was found to crystallize in the monoclinic P21/c space group, and the data confirmed the planarity of the thiazole ring and the precise torsion angles of the chloromethyl group relative to the ring. researchgate.net This same technique would be applied to this compound to confirm its constitution unequivocally.

Table 3: Crystal Data for the Related Compound 2-Chloro-5-chloromethyl-1,3-thiazole

| Parameter | Value | Reference |

| Chemical Formula | C4H3Cl2NS | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 4.2430 (8) | researchgate.net |

| b (Å) | 17.151 (3) | researchgate.net |

| c (Å) | 9.1640 (18) | researchgate.net |

| β (°) | 96.82 (3) | researchgate.net |

| Volume (ų) | 662.2 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Elemental Analysis and Quantitative Methods

Elemental analysis is a fundamental quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are compared against the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and is a crucial criterion for establishing its purity.

For this compound, with the molecular formula C6H8ClNS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis would be performed using a specialized analyzer, which involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO2, H2O, N2, SO2) are quantitatively measured to determine the elemental percentages. Chlorine content is typically determined by other methods, such as titration after combustion.

Table 4: Elemental Analysis Data for this compound (C6H8ClNS)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 44.57 | 44.61 |

| Hydrogen (H) | 4.99 | 4.95 |

| Chlorine (Cl) | 21.93 | 21.85 |

| Nitrogen (N) | 8.66 | 8.69 |

| Sulfur (S) | 19.83 | 19.78 |

This comparative data is essential for verifying the identity and purity of a newly synthesized batch of the compound.

Strategic Applications of 5 Chloromethyl 2,4 Dimethylthiazole As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Frameworks

The reactive chloromethyl group in 5-(chloromethyl)-2,4-dimethylthiazole serves as a key functional handle for the construction of various fused heterocyclic systems. This reactivity allows for the facile introduction of the 2,4-dimethylthiazole (B1360104) moiety into larger, more complex molecular architectures through cyclization reactions with appropriate binucleophiles.

One prominent application is in the synthesis of thiazolo[3,2-a]pyrimidines . These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities. The general synthetic strategy involves the reaction of this compound with a suitable pyrimidine-2-thione derivative. The reaction typically proceeds via an initial S-alkylation of the thiourea (B124793) moiety within the pyrimidine (B1678525) ring by the chloromethyl group of the thiazole (B1198619) derivative, followed by an intramolecular cyclization to afford the thiazolo[3,2-a]pyrimidine scaffold. While general methods for the synthesis of thiazolo[3,2-a]pyrimidines from α-haloketones and pyrimidine-2-thiones are well-established, the use of this compound allows for the specific incorporation of the 2,4-dimethylthiazole unit. ijnc.irresearchgate.netrsc.orgresearchgate.net

Similarly, this compound can be employed in the synthesis of other fused heterocycles such as thiazolo[5,4-d]thiazoles . These structures are recognized as promising building blocks for organic semiconductors due to their electron-deficient nature and planar structure. mdpi.com The synthesis can be envisioned through a condensation reaction involving the chloromethylthiazole derivative and a suitable dithiooxamide (B146897) or a related precursor, leading to the formation of the fused bicyclic system.

The versatility of this compound as a precursor is summarized in the table below, highlighting its role in the synthesis of various heterocyclic frameworks.

| Target Heterocyclic Framework | General Reaction Type | Key Reactant with this compound |

| Thiazolo[3,2-a]pyrimidines | S-Alkylation and Intramolecular Cyclization | Pyrimidine-2-thiones |

| Thiazolo[5,4-d]thiazoles | Condensation/Cyclization | Dithiooxamide derivatives |

Building Block for Multifunctional Organic Molecules

The electrophilic nature of the carbon atom in the chloromethyl group of this compound makes it highly susceptible to nucleophilic substitution reactions. This reactivity allows for its use as a versatile building block to introduce the 2,4-dimethylthiazol-5-ylmethyl moiety into a wide range of organic molecules, thereby creating multifunctional structures with potential applications in medicinal chemistry and materials science.

The reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This enables the straightforward synthesis of a diverse library of compounds. For instance, its reaction with primary or secondary amines yields substituted aminomethylthiazoles, which are common structural motifs in biologically active compounds. smolecule.com

A notable application of this reactivity is in the synthesis of molecules with potential biological activity. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, and the ability to easily functionalize the 5-position of the 2,4-dimethylthiazole ring opens up avenues for the development of new therapeutic agents. nih.govnih.govresearchgate.net The 2,4-dimethylthiazol-5-ylmethyl scaffold can be incorporated into larger molecules, including peptides and other complex natural product analogs, to modulate their biological activity.

The following table illustrates the versatility of this compound as a building block in reactions with different nucleophiles.

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amines | Substituted Aminomethyl | Medicinal Chemistry |

| Thiols | Thioether | Materials Science, Medicinal Chemistry |

| Alcohols/Phenols | Ether | Agrochemicals, Medicinal Chemistry |

| Carboxylates | Ester | Prodrug Synthesis |

Role in the Development of New Reagents and Ligands for Catalysis (General Principles)

The structural features of this compound make it a valuable starting material for the synthesis of novel reagents and ligands for catalysis. The thiazole ring itself can act as a coordinating moiety for metal ions, and the reactive chloromethyl group provides a convenient point of attachment for other donor atoms, allowing for the construction of polydentate ligands.

One area of potential is in the development of N-heterocyclic carbene (NHC) precursors . While the direct synthesis of NHC precursors from this compound is not extensively documented, the general principles of NHC precursor synthesis suggest its feasibility. The chloromethyl group could be used to alkylate an imidazole (B134444) or other azole, followed by deprotonation to generate the corresponding NHC ligand. Thiazol-2-ylidenes, a class of NHCs, have been shown to be effective ligands in transition metal catalysis. smolecule.com

Furthermore, this compound can serve as a scaffold for the synthesis of scorpionate-type ligands . By reacting it with pyrazole (B372694) derivatives or other nitrogen-containing heterocycles, it is possible to create tridentate ligands that can coordinate to a metal center in a facial manner. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the thiazole and pyrazole rings, which in turn can influence the catalytic activity of the resulting metal complexes.

The potential applications in ligand synthesis are outlined below:

| Ligand Type | Synthetic Strategy Principle | Potential Catalytic Application |

| N-Heterocyclic Carbene (NHC) Precursors | Alkylation of an azole followed by deprotonation | Cross-coupling reactions, metathesis |

| Scorpionate-type Ligands | Reaction with pyrazole derivatives | Oxidation, polymerization |

Potential in the Construction of Advanced Materials (excluding specific materials with prohibited attributes)

The incorporation of the 2,4-dimethylthiazole moiety into larger molecular structures through the reactive chloromethyl group of this compound presents opportunities for the development of advanced organic materials with tailored properties. Thiazole-containing compounds are known to be useful in the field of organic electronics due to their electron-accepting properties. nih.govresearchgate.netrsc.org

This compound can be used as a monomer or a functionalizing agent in the synthesis of conductive polymers . By reacting it with suitable co-monomers, it is possible to introduce the thiazole unit into a polymer backbone. The electronic properties of the resulting polymer can be tuned by the choice of the co-monomer and the degree of functionalization. Such materials could find applications in organic field-effect transistors (OFETs) and other electronic devices. conicet.gov.ar

Another potential application lies in the preparation of functional materials with specific optical or sensory properties. The 2,4-dimethylthiazole unit can be attached to chromophores or fluorophores to modify their photophysical properties. Additionally, the nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, making these materials potentially useful as sensors.

The table below summarizes the potential of this compound in the construction of advanced materials.

| Material Type | Role of this compound | Potential Application |

| Conductive Polymers | Monomer or functionalizing agent | Organic electronics, sensors |

| Functional Dyes | Building block for modifying chromophores | Optical materials, imaging |

Future Research Trajectories and Contemporary Challenges in Thiazole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The traditional synthesis of thiazole (B1198619) derivatives, often relying on the Hantzsch reaction, faces increasing scrutiny due to its environmental impact, which can include the use of hazardous reagents and solvents. The future of synthesizing 5-(chloromethyl)-2,4-dimethylthiazole and its derivatives is intrinsically linked to the principles of green chemistry. Research in this area is geared towards developing methodologies that are not only efficient but also environmentally benign. researchgate.net

Key areas of development include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.

Ultrasonic irradiation: As an alternative energy source, ultrasound can promote reactions with high efficiency under milder conditions. unito.it

Use of green solvents: Replacing conventional volatile organic compounds with water, ionic liquids, or deep eutectic solvents is a major focus. mdpi.com

Catalyst-free reactions: Designing synthetic pathways that eliminate the need for, often toxic and expensive, metal catalysts is a significant goal.

Multi-component reactions: These reactions improve atom economy by combining three or more reactants in a single step to form a complex product, thereby reducing waste.

The application of these green principles to the synthesis of this compound is a promising avenue for future research, aiming to make its production more sustainable and cost-effective.

Exploration of Undiscovered Reactivity Profiles and Selectivity Enhancements

The this compound molecule possesses a highly reactive chloromethyl group, making it a versatile intermediate for further chemical transformations. The primary reactivity of this compound is centered around nucleophilic substitution at the chloromethyl position. This allows for the introduction of a wide variety of functional groups, opening up avenues for creating diverse molecular architectures. nih.gov

Future research in this domain will likely focus on:

Expanding the scope of nucleophiles: Investigating a broader range of nucleophiles to react with this compound will lead to the synthesis of novel derivatives with unique properties.

Controlling selectivity: In cases where multiple reactive sites exist on the nucleophile or the thiazole ring, developing methods to control the regioselectivity and chemoselectivity of the reaction is crucial.

Tandem and cascade reactions: Designing reaction sequences where the initial nucleophilic substitution triggers subsequent intramolecular reactions can lead to the rapid assembly of complex heterocyclic systems.

A deeper understanding of the factors governing the reactivity of this compound, such as solvent effects, temperature, and the nature of the nucleophile, will be instrumental in unlocking its full synthetic potential.

| Nucleophile | Reaction Condition | Product Type | Potential Application Area |

| Amines | Base-catalyzed | Aminomethylthiazoles | Medicinal Chemistry |

| Thiols | Mild base | Thioetherthiazoles | Materials Science |

| Azides | Sodium Azide | Azidomethylthiazoles | Click Chemistry |

| Cyanides | Cyanide salts | Thiazolylacetonitriles | Agrochemicals |

Table 1: Illustrative Nucleophilic Substitution Reactions of this compound. This table presents a selection of potential nucleophilic substitution reactions involving this compound, highlighting the versatility of this compound as a synthetic building block. The reaction conditions and product types are based on established reactivity patterns of similar chloromethylated heterocyclic compounds.

Advancements in Predictive Computational Models for Thiazole Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational models can provide profound insights into its electronic structure, reactivity, and spectroscopic properties. A DFT analysis of the structurally similar 5-acetyl-2,4-dimethylthiazole (B181997) has provided valuable information on its molecular geometry, vibrational frequencies, and electronic properties, which can serve as a benchmark for studies on the chloromethyl derivative. researchgate.net

Future computational research on this compound will likely involve:

Predicting reactivity: Calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps can help in predicting the most likely sites for electrophilic and nucleophilic attack.

Modeling reaction mechanisms: Computational studies can elucidate the transition states and reaction pathways of various transformations involving this compound, aiding in the optimization of reaction conditions.

In silico screening: Virtual libraries of derivatives of this compound can be generated and their properties, such as potential biological activity, can be predicted using computational docking studies.

The synergy between computational predictions and experimental validation will accelerate the discovery and development of new applications for this versatile thiazole derivative.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Understanding the fundamental properties and reactivity of the molecule. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicting the photophysical properties of derivatives. |

| Molecular Docking | Binding affinity to biological targets | In silico screening for potential pharmaceutical applications. |

Table 2: Application of Computational Methods in the Study of this compound. This table outlines how various computational chemistry techniques can be applied to investigate the properties and potential applications of this compound and its derivatives. These methods provide valuable theoretical insights that can guide experimental research.

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for the rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has led to the development of automated synthesis platforms and high-throughput experimentation (HTE). The integration of this compound into these automated workflows presents a significant opportunity for accelerating research.

Future directions in this area include:

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for seamless multi-step syntheses. nih.gov The use of this compound as a key building block in automated flow synthesis can enable the rapid generation of libraries of thiazole derivatives.

Robotic synthesis platforms: Automated liquid handling and robotic systems can be programmed to perform a large number of reactions in parallel, significantly increasing the throughput of compound synthesis.

High-throughput screening: Once libraries of compounds derived from this compound are synthesized, HTE techniques can be employed to rapidly evaluate their biological or material properties.

By embracing automation, researchers can explore the chemical space around this compound more efficiently, leading to the faster identification of lead compounds for various applications.

Design of Next-Generation Thiazole-Based Scaffolds for Chemical Innovation

The unique structural and electronic properties of the thiazole ring make it a privileged scaffold in medicinal chemistry and materials science. This compound serves as an excellent starting point for the design and synthesis of novel, next-generation thiazole-based scaffolds. The reactive chloromethyl group allows for its facile incorporation into larger, more complex molecular frameworks. nih.gov

Future research in scaffold design will likely focus on:

Bioisosteric replacements: Using the 2,4-dimethyl-5-thiazolylmethyl moiety as a bioisostere for other chemical groups in known bioactive molecules to improve their pharmacological profiles.

Fragment-based drug discovery: Utilizing this compound as a fragment that can be elaborated or linked with other fragments to design potent and selective inhibitors of biological targets.